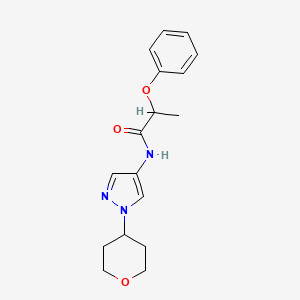

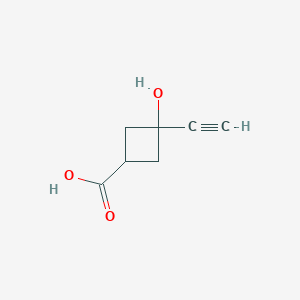

3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles can be obtained by a number of cyclization methods. The most popular procedures include the cyclodehydration reaction of diacylhydrazines with sulfuric acid, thionyl chloride, polyphosphoric acid, phosphoryl chloride, trifluoromethanesulfonic anhydride, phosphorus pentoxide, or triphenylphosphine derivatives . In one study, new derivatives of 5-phenyl-1,3,4-oxadiazole substituted at position 2 with (bromomethyl)phenyl or bromoalkyl groups were obtained via microwave-assisted cyclodehydration of unsymmetrical N,N′-diacylhydrazines .Molecular Structure Analysis

In a related compound, 5-Phenyl-1,3,4-oxadiazol-2-amine, the C-O [1.369 (2) and 1.364 (3) Å] and C=N [1.285 (3) and 1.289 (3) Å] bond lengths in the oxadiazole ring are each almost identical within systematic errors . The phenyl ring is inclined to the planar oxadiazole ring [r.m.s. deviation 0.002 Å] by 13.42 (18)° .Chemical Reactions Analysis

Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Applications De Recherche Scientifique

Anticancer Activity

This compound has been reported to exhibit anticancer properties. Research suggests that derivatives of 1,3,4-oxadiazole, such as our compound of interest, may interact with various biological targets involved in cancer progression, potentially offering a new avenue for anticancer therapy .

Antimicrobial Efficacy

Studies have shown that molecules similar to 3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide can have comparable antibacterial effects to amoxicillin and antifungal effects against strains like T. harzianum and A. niger when compared to fluconazole . This indicates potential use in treating bacterial and fungal infections.

Photophysical Properties

The compound has been used to understand the photophysical properties of iridium complexes with N-(5-phenyl-1,3,4-oxadiazol-2-yl) derivatives. These studies are crucial for developing new materials for electronic devices and understanding light-matter interactions .

Synthesis of Novel Compounds

The 1,3,4-oxadiazole ring is a key feature in synthesizing various novel compounds with potential pharmacological activities. It serves as a scaffold for creating new molecules with desired properties .

Anticonvulsant Activity

Derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity. Some candidates have shown promising results in initial screenings, indicating potential therapeutic applications for seizure disorders .

Chemical Synthesis

The compound’s structure is utilized in chemical synthesis processes to create derivatives with specific properties, such as increased potency or selectivity for certain biological targets .

Inhibitors of Notum

Some derivatives of 1,3,4-oxadiazole have been identified as potent inhibitors of Notum, an enzyme involved in Wnt signaling pathways which are crucial in various biological processes including cancer .

Therapeutic Potential

Research into oxadiazole-containing compounds has highlighted their therapeutic potential across various domains, including antitumor activity against different cancer cell lines .

Mécanisme D'action

While the specific mechanism of action for 3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is not available, oxadiazoles have been reported to have a wide range of biological activities. They have been used as anti-inflammatory, analgesic, anticancer, antibacterial, antifungal, antiviral, or blood-pressure-lowering agents .

Propriétés

IUPAC Name |

3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c21-15(12-11-13-7-3-1-4-8-13)18-17-20-19-16(22-17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWSZIWYIZCCKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-chlorophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2972825.png)

![5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone](/img/structure/B2972830.png)

![N-(3-(dimethylamino)propyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2972833.png)

![[4-(1-Cyanocyclopentyl)phenyl]boronic acid](/img/structure/B2972836.png)

![N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2972840.png)

![5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2972843.png)

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B2972845.png)